5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
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Overview
Description
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C8H4FN3. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves the reaction of 2-chloro-5-fluoronicotinic acid with appropriate reagents under controlled conditions. One common method involves the use of a transition-metal-free strategy, which provides a practical and efficient route to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), leading to the suppression of tumor cell proliferation and migration . The compound’s fluorine atom enhances its binding affinity and selectivity for these targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: This compound shares a similar core structure but differs in the position of the fluorine and nitrile groups.
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: This compound has a methyl group instead of a nitrile group, affecting its chemical properties and biological activities.
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound has a different heterocyclic ring system, leading to distinct chemical and biological properties.
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H4FN3 |
---|---|
Molecular Weight |
161.14 g/mol |
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-8-1-6-5(2-10)3-11-7(6)4-12-8/h1,3-4,11H |
InChI Key |
IQCJDVHICMVJET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1F)C#N |
Origin of Product |
United States |
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